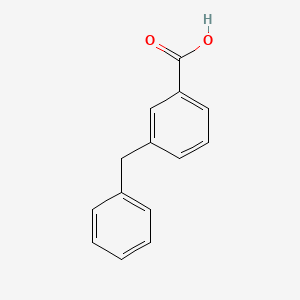

3-benzylbenzoic Acid

概要

説明

科学的研究の応用

Antibacterial Activity

3-Benzylbenzoic acid and its derivatives exhibit significant biological properties. For instance, a novel derivative synthesized from 3-hydroxybenzoic acid demonstrated potent antibacterial activity, suggesting potential as a chemotherapeutic agent (Satpute, Gangan, & Shastri, 2018).

Liquid Crystal Synthesis

Benzoic acid derivatives, including those related to this compound, are utilized in the synthesis of liquid crystals. For example, certain benzoic acid derivatives with large branches are known to exhibit liquid crystalline behavior at high temperatures, indicating their application in materials science (Weissflog et al., 1996).

Photocatalysis and Energy Frameworks

In the field of energy frameworks, derivatives of benzoic acid like 3-benzoyl-4-hydroxybenzoic acid have been studied for their structural properties and thermal stability. These studies help in understanding their potential application in various energy-related processes (Kumar et al., 2019).

Immunobiological Activity

This compound derivatives have been found to exhibit immunobiological activity. Research on compounds isolated from plants showed that they could stimulate macrophage functions, indicating potential use in treating infectious diseases (Choi et al., 2005).

Anaerobic Metabolism

Studies on 3-hydroxybenzoate, which is structurally related to this compound, have shed light on its anaerobic metabolism in certain bacteria. This research provides insights into its potential environmental impact and applications in bioremediation (Laempe et al., 2001).

Safety and Hazards

作用機序

Target of Action

Benzoic acid derivatives, such as 3-benzylbenzoic acid, are known to interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives are known to exert their effects through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

For instance, they can participate in reactions at the benzylic position, which are important for synthesis .

Result of Action

Benzoic acid derivatives are known to exert various biological effects, depending on their specific chemical structure and the biological targets they interact with .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

生化学分析

Biochemical Properties

It has been used in light-induced reactions on benzophenone-terminated boron-doped diamond (BDD) surfaces and in the preparation of benzophenone flavonol derivatives . The exact enzymes, proteins, and other biomolecules that 3-Benzylbenzoic Acid interacts with are yet to be identified.

Molecular Mechanism

It is known that the compound can participate in light-induced reactions on benzophenone-terminated boron-doped diamond (BDD) surfaces

特性

IUPAC Name |

3-benzylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUFYYNKCXXKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-54-2 | |

| Record name | 3-benzylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2906466.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2906472.png)

![ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2906475.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2906485.png)